![molecular formula C9H10ClF2NO B6266683 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 1803582-19-5](/img/no-structure.png)
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is a chemical compound . It appears as a powder and is stored at room temperature . It’s also known as Tegoprazan , a medicine for treating gastroesophageal reflux disease and erosive esophagitis .
Molecular Structure Analysis
The molecular structure of “6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is represented by the InChI code:1S/C9H9F2NO.ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;/h1,3,7H,2,4,12H2;1H
. This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom in the molecule . Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.63 . It is a powder that is stored at room temperature .Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Tegoprazan was approved by the Ministry of Food and Drug Safety (MFDS) for marketing in July 2018 for the treatment of gastroesophageal reflux disease and erosive esophagitis . It was originally developed by Pfizer and later licensed to RaQualiaPharma for joint development . This suggests potential future directions in the pharmaceutical industry for the treatment of gastric acid-related diseases.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves the conversion of a benzopyran intermediate to the final product through a series of reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "fluorine gas", "ammonia", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone and ethyl acetoacetate in ethanol with sodium hydroxide as a catalyst to form 3-(2-hydroxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one", "Step 2: Halogenation of the propenone intermediate with fluorine gas in the presence of a catalyst to form 6,8-difluoro-3-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran", "Step 3: Reduction of the keto group in the benzopyran intermediate with ammonia in ethanol to form 6,8-difluoro-3-(2-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-amine", "Step 4: Quaternization of the amine group with hydrochloric acid in diethyl ether to form 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride" ] } | |
CAS RN |
1803582-19-5 |
Molecular Formula |
C9H10ClF2NO |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.